![molecular formula C33H39N7O2 B609676 NTRC 0066-0](/img/structure/B609676.png)
NTRC 0066-0
准备方法
NTRC 0066-0 的合成涉及多个步骤,包括中间化合物的制备及其在特定条件下的后续反应。该化合物是通过一系列化学反应合成的,这些反应涉及使用各种试剂和催化剂。 This compound 的工业生产在受控条件下进行,以确保高纯度和高收率 .
化学反应分析
科学研究应用
Triple-Negative Breast Cancer (TNBC)
- Efficacy : NTRC 0066-0 has shown significant efficacy in preclinical models of TNBC. In xenograft studies using MDA-MB-231 cells, treatment with this compound resulted in a 90% reduction in tumor growth when administered as a single agent .
- Combination Therapy : When combined with docetaxel, a standard chemotherapy agent, this compound doubled mouse survival rates and extended tumor remission without additional toxicity . This suggests a synergistic effect that could enhance treatment outcomes for patients with TNBC.
Glioblastoma (GBM)
- In Vitro Potency : this compound demonstrates low nanomolar potency against GBM cell lines in vitro, effectively inducing cell death .
- In Vivo Challenges : Despite its potency in vitro, this compound has faced challenges in vivo, showing limited efficacy in orthotopic GBM mouse models when administered alone or in combination with standard treatments like temozolomide . This highlights the need for further investigation into its therapeutic potential and optimal delivery methods.
Endometrial Cancer
- Targeting Mutations : this compound preferentially inhibits cell lines harboring mutations in the CTNNB1 gene (β-catenin), which are prevalent in endometrial cancers. Studies indicate that these mutant cell lines are approximately three times more sensitive to this compound compared to wild-type lines . This specificity could lead to targeted therapies that improve patient outcomes.
Data Tables
Case Study 1: Triple-Negative Breast Cancer
A study investigated the effects of this compound on TNBC models, revealing that it not only inhibited tumor growth significantly but also enhanced the efficacy of docetaxel. The combination therapy led to improved survival rates in animal models, indicating potential for clinical application in aggressive breast cancers .
Case Study 2: Glioblastoma
In contrast, research on GBM showed that while this compound effectively induced cell death in vitro, its translation to in vivo models was less successful. This discrepancy suggests that while the compound is promising, additional factors such as drug delivery mechanisms and tumor microenvironment interactions may need to be addressed for effective clinical application .
作用机制
NTRC 0066-0 通过抑制 TTK 的活性发挥作用,TTK 是纺锤体组装检查点的一个关键调节因子。这种抑制会导致染色体错误分离,随后导致癌细胞死亡。 该化合物诱导 TTK 中富含甘氨酸的环发生较大构象变化,从而引发非活性激酶构象 . 这导致缓慢的解离动力学和长的靶标驻留时间 .
相似化合物的比较
NTRC 0066-0 与其他 TTK 抑制剂(如 Mps1-IN-2、AZD-3146、Mps-BAY2b 和 Bay 1161909)进行比较。 它在抑制 TTK 活性和癌细胞增殖方面表现出更高的选择性和效力 . This compound 的独特结合模式,它会诱导富含甘氨酸的环发生构象变化,使其与其他类似化合物区分开来 .
类似化合物
- Mps1-IN-2
- AZD-3146
- Mps-BAY2b
- Bay 1161909
生物活性
NTRC 0066-0 is a selective inhibitor of the threonine tyrosine kinase (TTK), also known as Mps1, which plays a crucial role in the spindle assembly checkpoint during cell division. This compound has garnered attention for its potential applications in cancer therapy, particularly against aggressive tumors such as triple-negative breast cancer. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, and relevant research findings.
This compound functions by inhibiting TTK, which is essential for proper chromosomal segregation during mitosis. By blocking TTK activity, this compound induces mitotic defects that lead to increased apoptosis in cancer cells. The compound has demonstrated a unique binding mode that results in prolonged target residence time, enhancing its inhibitory effects compared to other TTK inhibitors .
In Vitro Studies
This compound has shown potent activity against a variety of cancer cell lines. It exhibits subnanomolar potency in enzyme activity and binding assays, with an IC50 value of approximately 0.9 nM . In studies involving different cell lines, treatment with this compound resulted in:
- Induction of Apoptosis : The compound significantly increased caspase 3/7 activity, indicating enhanced apoptosis in sensitive cell lines .
- Cell Cycle Arrest : Inhibition of TTK led to increased rates of anaphase mis-segregation, suggesting that this compound effectively disrupts normal cell cycle progression .
In Vivo Studies
Research involving mouse models has demonstrated that this compound can double survival times when used in combination with docetaxel, a standard chemotherapy agent. This combination therapy resulted in extended tumor remission without significant toxicity . However, studies have also indicated that while this compound penetrates the blood-brain barrier effectively, it did not show efficacy against glioblastoma multiforme (GBM) when tested in orthotopic mouse models .
Comparative Analysis with Other TTK Inhibitors
A comparative study of this compound with other TTK inhibitors revealed that its cellular activity correlates strongly with target residence time rather than just binding affinity. This characteristic may contribute to its superior antitumor activity compared to other compounds like Mps-BAY2b and MPI-0479605 .
Compound | IC50 (nM) | Binding Affinity | Target Residence Time | Efficacy in Mouse Models |
---|---|---|---|---|
This compound | 0.9 | High | Long | Effective |
Mps-BAY2b | TBD | TBD | TBD | TBD |
MPI-0479605 | TBD | TBD | TBD | TBD |
Case Studies
- Triple-Negative Breast Cancer : In a study involving triple-negative breast cancer cell lines, this compound demonstrated significant tumor growth inhibition and induced apoptosis through caspase activation .
- Combination Therapy : The combination of this compound with docetaxel was tested in mouse models, showing improved survival rates and tumor remission compared to monotherapy with either agent alone .
属性
IUPAC Name |
N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O2/c1-5-22-8-7-9-23(6-2)30(22)36-32(41)26-14-15-40-28(26)13-10-24-21-34-33(37-31(24)40)35-27-12-11-25(20-29(27)42-4)39-18-16-38(3)17-19-39/h7-9,11-12,14-15,20-21H,5-6,10,13,16-19H2,1-4H3,(H,36,41)(H,34,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEIUFJVGHMGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。